molecular formula C13H26O2 B1607192 2-Ethylhexyl valerate CAS No. 5451-87-6

2-Ethylhexyl valerate

Cat. No.: B1607192
CAS No.: 5451-87-6
M. Wt: 214.34 g/mol
InChI Key: FSJUXYZQJUNUBZ-UHFFFAOYSA-N
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Description

2-Ethylhexyl valerate is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction between 2-ethylhexanol and valeric acid. This compound is known for its use in various industrial applications due to its unique chemical properties, such as its low melting point and high boiling point .

Mechanism of Action

Target of Action

2-Ethylhexyl valerate, also known as 2-Ethylhexyl pentanoate, is a chemical compound with the molecular formula C13H26O2 Similar compounds like estradiol valerate and 2-ethylhexyl benzoate have been studied extensively . These compounds interact with various receptors in the body, leading to a range of physiological effects. More research is needed to identify the specific targets of this compound.

Mode of Action

It’s worth noting that similar compounds like estradiol valerate enter target cells freely and interact with a target cell receptor . Once the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA

Biochemical Pathways

Studies on similar compounds like di (2-ethylhexyl) phthalate (dehp) suggest that these compounds can affect various biochemical pathways . For instance, DEHP is metabolized through β-oxidation pathway

Pharmacokinetics

A study on a similar compound, 2-ethylhexyl 5-bromothiophene-2-carboxylates, provides some insights into the pharmacokinetics of such compounds . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Studies on similar compounds like dehp have shown that they can have various toxic effects, including endocrine disruption and toxicity to the reproductive, neurodevelopment, and respiratory systems

Action Environment

Environmental factors can strongly influence the action, efficacy, and stability of compounds like this compound. For instance, a study on DEHP showed that environmental factors strongly influence the leaching of phthalates from PVC microplastics into aquatic systems . Similarly, the action of this compound may be influenced by various environmental factors, but more research is needed to understand these influences.

Biochemical Analysis

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific studies.

Dosage Effects in Animal Models

The effects of different dosages of 2-Ethylhexyl valerate in animal models are not well-documented. It is hypothesized that the effects of the compound may vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses. These hypotheses need to be confirmed through rigorous scientific studies .

Metabolic Pathways

It is hypothesized that the compound may interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels . These hypotheses need to be confirmed through rigorous scientific studies.

Subcellular Localization

It is hypothesized that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles . These hypotheses need to be confirmed through rigorous scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl valerate is typically synthesized through an esterification reaction between 2-ethylhexanol and valeric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction scheme is as follows:

2-Ethylhexanol+Valeric acidAcid catalyst2-Ethylhexyl valerate+Water\text{2-Ethylhexanol} + \text{Valeric acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2-Ethylhexanol+Valeric acidAcid catalyst​2-Ethylhexyl valerate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, typically around 150-200°C, to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl valerate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-ethylhexanol and valeric acid.

    Oxidation: Under oxidative conditions, the ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-Ethylhexanol and valeric acid.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

2-Ethylhexyl valerate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl oleate
  • Isopropyl palmitate
  • Butyl esters
  • Diisononyl adipate

Comparison

2-Ethylhexyl valerate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to similar compounds like 2-ethylhexyl oleate and isopropyl palmitate, this compound has a lower melting point and higher boiling point, making it suitable for applications requiring a wide temperature range. Additionally, its ester linkage provides specific interactions with biological membranes, making it a valuable compound in biomedical research .

Properties

IUPAC Name

2-ethylhexyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-4-7-9-12(6-3)11-15-13(14)10-8-5-2/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJUXYZQJUNUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314822
Record name 2-Ethylhexyl valerate
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Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-87-6
Record name 2-Ethylhexyl valerate
Source CAS Common Chemistry
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Record name 2-Ethylhexyl valerate
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Record name 2-Ethylhexyl valerate
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Record name 2-ethylhexyl valerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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